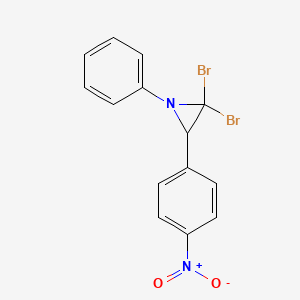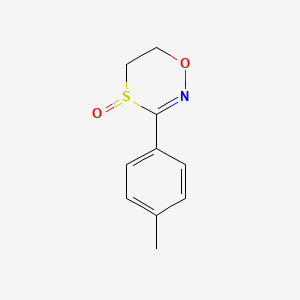
3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is an organic compound with a unique structure that includes a 4-methylphenyl group and an oxathiazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one typically involves the reaction of 4-methylphenyl derivatives with suitable reagents to form the oxathiazinone ring. One common method involves the use of Grignard reagents, which react with carbonyl compounds to yield the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in enzyme-catalyzed reactions, where it binds to active sites and alters enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpropiophenone: Shares the 4-methylphenyl group but lacks the oxathiazinone ring.
3-Iodo-4-methylaniline: Contains a similar aromatic structure with different functional groups.
3-chloro-4-methylphenylboronic acid: Another compound with a 4-methylphenyl group but different reactivity due to the presence of boronic acid.
Uniqueness
3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is unique due to its oxathiazinone ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
90853-65-9 |
|---|---|
Molekularformel |
C10H11NO2S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide |
InChI |
InChI=1S/C10H11NO2S/c1-8-2-4-9(5-3-8)10-11-13-6-7-14(10)12/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
PDVWOYXZLINUKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOCCS2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


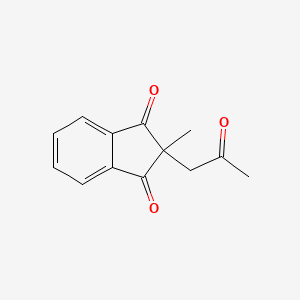
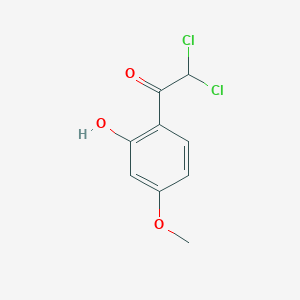
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
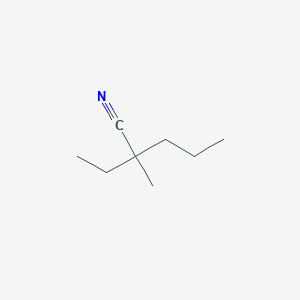

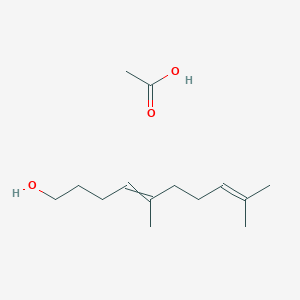


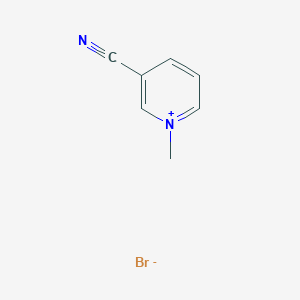
![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
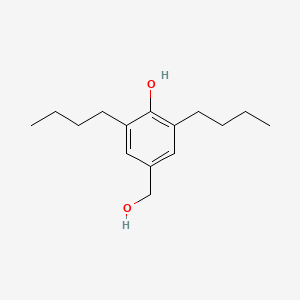
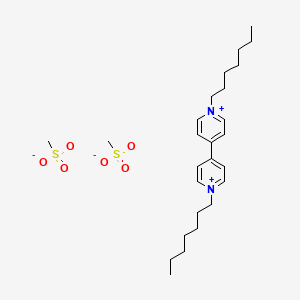
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)
